Oximonam

Description

Contextualization within Beta-Lactam Antibiotics

Beta-lactam antibiotics represent a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their chemical structure wikipedia.org. This large class includes penicillins, cephalosporins, carbapenems, and monobactams wikipedia.org. The mechanism of action for most beta-lactam antibiotics involves inhibiting the synthesis of the bacterial cell wall, specifically the peptidoglycan layer, which is crucial for maintaining cell integrity, especially in Gram-positive organisms wikipedia.org. They achieve this by binding to penicillin-binding proteins (PBPs), enzymes that catalyze the final transpeptidation step in peptidoglycan synthesis wikipedia.organtibioticdb.com. The effectiveness of beta-lactam antibiotics is influenced by their ability to reach and bind to PBPs intact wikipedia.org.

Historical Context of Oximonam's Discovery and Early Development

This compound, also known by the code SQ 82,291, was developed as a monobactam antibiotic ncats.ioncats.io. While specific detailed historical accounts of this compound's initial discovery and comprehensive early development phases are not extensively detailed in the provided search results, its existence and classification within the monobactam group indicate it emerged during a period of active research into novel beta-lactam structures. The development of monobactams like this compound represented an effort to create beta-lactam antibiotics with potentially different properties, such as activity against specific bacterial types or increased resistance to beta-lactamase enzymes, which can hydrolyze the beta-lactam ring and confer bacterial resistance wikipedia.orgwikipedia.org. This compound was noted to show good activity against certain bacteria of the family Enterobacteriaceae and Haemophilus influenzae ncats.ioncats.io.

Classification of this compound within Monobactam Antibiotics

This compound is classified explicitly as a monobactam antibiotic guidetopharmacology.orggenome.jpkegg.jp. Monobactams are a unique subgroup of beta-lactam antibiotics distinguished by their monocyclic beta-lactam ring, as opposed to the fused bicyclic systems found in most other beta-lactams like penicillins and cephalosporins guidetopharmacology.orgnih.govontosight.ai. This structural difference contributes to their distinct microbiological profiles. Other examples of monobactam antibiotics include aztreonam (B1666516) and carumonam (B1668587) wikipedia.orggardp.orgresearchgate.net. Monobactams are generally known for their activity primarily against aerobic Gram-negative bacteria, often including Pseudomonas aeruginosa and members of the Enterobacteriaceae family, while typically lacking significant activity against Gram-positive bacteria and anaerobes ontosight.aitandfonline.comwikipedia.org. This compound has been described as having good activity against Enterobacteriaceae and Haemophilus influenzae, with no activity against staphylococci or Pseudomonas aeruginosa ncats.ioncats.io. This compound binds to bacterial penicillin-binding proteins (PBP) with high affinity for PBP 3 and mild affinity for PBP 1a, interfering with bacterial cell wall synthesis antibioticdb.com. It has shown activity against Gram-negative bacteria, including some strains producing metallo-beta-lactamases antibioticdb.com.

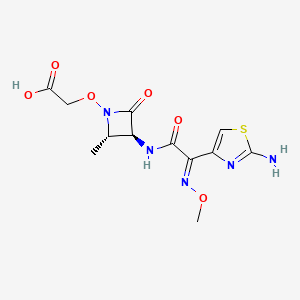

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O6S |

|---|---|

Molecular Weight |

357.35 g/mol |

IUPAC Name |

2-[(2S,3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid |

InChI |

InChI=1S/C12H15N5O6S/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)/b16-9+/t5-,8-/m0/s1 |

InChI Key |

FJKOYBHMMTVFHK-PCUNJQOPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1OCC(=O)O)NC(=O)/C(=N/OC)/C2=CSC(=N2)N |

Canonical SMILES |

CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N |

Synonyms |

oximonam SQ 82291 SQ-82291 |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Oximonam

Retrosynthetic Analysis of Oximonam

Retrosynthetic analysis involves working backward from the target molecule to identify simpler precursor structures. wikipedia.org For this compound, a key disconnection would likely involve breaking the amide bond that links the aminothiazole-methoxyiminoacetyl side chain to the azetidinone core. This disconnection would lead to the identification of the activated side chain precursor (e.g., an acid chloride) and the substituted monobactam nucleus. Further retrosynthetic steps would focus on the construction of the β-lactam ring and the introduction of the substituents on the ring and the oxyacetic acid moiety. The synthesis of the monocyclic β-lactam core is a crucial aspect. googleapis.com

Detailed Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several steps starting from appropriate precursors. One described pathway begins with methyl N-carbobenzoxythreonine. This is converted to its oximinoyl amide with hydroxylamine, then acetylated, and finally cyclized to a protected monobactam under modified Mitsunobu conditions using triphenylphosphine (B44618) and dimethyldiazodicarboxylate. mpdkrc.edu.in Deacetylation with sodium carbonate produces a key intermediate. mpdkrc.edu.in Ether formation, aided by specific conditions, is also involved. mpdkrc.edu.in

Another synthetic route involves the condensation of 3-(tert-butoxycarbonylamino)-1-hydroxy-4-methylazetidin-2-one with chloroacetic acid using K₂CO₃. This yields 2-(3-(tert-butoxycarbonylamino)-4-methyl-2-oxoazetidin-1-yloxy]acetic acid. drugfuture.com Subsequent deprotection with trifluoroacetic acid provides 2-(3-amino-4-methyl-2-oxoazetidin-1-yloxy)acetic acid. drugfuture.com This compound is then condensed with 2-(2-amino-thiazol-4-yl)-2-(methoxyimino)acetyl chloride using Na₂CO₃ to form this compound. drugfuture.com

Key Intermediates in this compound Synthesis

Based on the described synthetic pathways, key intermediates include:

Protected monobactam formed via Mitsunobu conditions. mpdkrc.edu.in

Deacetylated monobactam derivative. mpdkrc.edu.in

2-(3-(tert-butoxycarbonylamino)-4-methyl-2-oxoazetidin-1-yloxy]acetic acid. drugfuture.com

2-(3-amino-4-methyl-2-oxoazetidin-1-yloxy)acetic acid. drugfuture.com

2-(2-amino-thiazol-4-yl)-2-(methoxyimino)acetyl chloride (activated side chain). drugfuture.com

Specific Reaction Conditions and Reagents

Specific reaction conditions and reagents mentioned in the synthesis of this compound include:

Modified Mitsunobu conditions: triphenylphosphine and dimethyldiazodicarboxylate for cyclization. mpdkrc.edu.in

Sodium carbonate for deacetylation. mpdkrc.edu.in

K₂CO₃ for condensation of the azetidinone derivative with chloroacetic acid. drugfuture.com

Trifluoroacetic acid for deprotection. drugfuture.com

Na₂CO₃ for condensation of the monobactam nucleus with the activated side chain. drugfuture.com

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a crucial aspect of organic synthesis, particularly in the formation of cyclic structures like the β-lactam ring and the introduction of substituents on chiral centers. googleapis.comtheqriusrhino.com The synthesis of monobactams involves creating specific stereoisomers to ensure biological activity. The stereochemistry at the chiral centers of the azetidinone ring and the configuration of the methoxyimino group are important for the activity of this compound. While detailed stereochemical control strategies for this compound specifically are not extensively described in the provided snippets, the general synthesis of monocyclic β-lactam cores and related compounds often involves controlled cyclization reactions and potentially the use of chiral starting materials or auxiliaries to achieve the desired stereochemistry. googleapis.comgoogleapis.com The stereochemistry of intermediates can dictate the outcome of subsequent reactions. googleapis.comarchive.org

Advanced Spectroscopic and Chromatographic Methods for this compound Characterization

Spectroscopic and chromatographic methods are essential for the characterization of this compound, confirming its structure and purity.

Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are commonly used in organic chemistry for structural elucidation. researchgate.netresearchgate.netnih.govarxiv.org IR spectroscopy can confirm the presence of key functional groups like the β-lactam carbonyl, amide linkages, and the oxime. NMR spectroscopy provides detailed information about the hydrogen and carbon framework and their connectivity. researchgate.netresearchgate.net Mass spectrometry helps determine the molecular weight and fragmentation pattern, confirming the molecular formula. researchgate.netgoogleapis.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of organic compounds, including pharmaceuticals. nih.govnih.govmdpi.comgoogle.com HPLC can be used to assess the purity of this compound and to separate it from impurities or byproducts formed during synthesis. Different stationary phases (e.g., reversed-phase) and mobile phases can be employed to optimize separation. nih.govnih.gov Gas Chromatography (GC), often coupled with MS (GC-MS), is another chromatographic technique that can be used for the analysis of volatile or derivatized compounds. nih.govmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9690097 guidetopharmacology.org or 3047808 nih.gov |

| This compound sodium | 479821088 guidetopharmacology.org |

Data Table: this compound Molecular Properties (Computed)

| Property | Value | Source (Computed by) |

| Molecular Formula | C₁₂H₁₅N₅O₆S | PubChem nih.gov |

| Molecular Weight | 357.35 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 357.07430439 Da | PubChem nih.gov |

| XLogP3 | 0.1 | XLogP3 3.0 (PubChem) nih.gov |

| Heavy Atom Count | 24 | Cactvs (PubChem) nih.gov |

| Topological Polar Surface Area | 185 Ų | Cactvs (PubChem) nih.gov |

| Complexity | 558 | Cactvs (PubChem) nih.gov |

Molecular Mechanisms of Action of Oximonam in Bacterial Systems

Inhibition of Bacterial Cell Wall Biosynthesis by Oximonam

Bacterial cell walls are crucial for maintaining cellular integrity and shape, particularly against internal osmotic pressure. A key component of the bacterial cell wall is peptidoglycan, a complex polymer that provides structural rigidity. nih.govcreative-biolabs.comsigmaaldrich.comnih.gov The synthesis of peptidoglycan involves a series of enzymatic reactions, and disruption of this process leads to weakened cell walls and ultimately cell lysis. creative-biolabs.comsigmaaldrich.comlibretexts.orgsigmaaldrich.com this compound, like other beta-lactam antibiotics, inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. creative-biolabs.comlibretexts.orgsigmaaldrich.comlecturio.com

Specific Interactions with Penicillin-Binding Proteins (PBPs)

Beta-lactam antibiotics exert their effects by targeting penicillin-binding proteins (PBPs). libretexts.orgsigmaaldrich.commicrobenotes.comnih.govnih.gov PBPs are bacterial enzymes located in the bacterial membrane that play a vital role in the final stages of peptidoglycan synthesis, specifically catalyzing the transpeptidation (cross-linking) and transglycosylation reactions that assemble the peptidoglycan meshwork. sigmaaldrich.comnih.govmicrobenotes.comnih.gov this compound interacts with these PBPs, forming a stable complex that inactivates the enzymes. nih.govnih.gov This irreversible binding prevents the PBPs from performing their essential functions in cell wall assembly. lecturio.comnih.gov While the specific affinities of this compound for different PBPs may vary, the general mechanism involves mimicking the D-alanyl-D-alanine portion of the peptidoglycan precursor, which is the natural substrate for transpeptidation. sigmaaldrich.comnih.govnih.gov

Interference with Peptidoglycan Layer Assembly

By inhibiting the transpeptidation activity of PBPs, this compound directly interferes with the cross-linking of peptidoglycan strands. wikipedia.orgnih.govpatsnap.com This disruption prevents the formation of a stable, rigid peptidoglycan layer. libretexts.orgpatsnap.com The weakened cell wall is unable to withstand the internal osmotic pressure of the bacterium, leading to cell swelling and eventual lysis. creative-biolabs.comnih.govpatsnap.com The inhibition of peptidoglycan synthesis has been shown to arrest cell division in bacteria. nih.gov

Selective Antibacterial Activity of this compound Against Gram-Negative Bacteria

This compound demonstrates selective antibacterial activity primarily against Gram-negative bacteria. wikipedia.orgnih.govmims.commusechem.com This selectivity is a characteristic feature of monobactam antibiotics like aztreonam (B1666516). lecturio.compatsnap.comlumenlearning.com The basis for this selectivity lies, in part, in the differential affinity of monobactams for the PBPs found in Gram-negative bacteria compared to those in Gram-positive bacteria. wikipedia.orgmims.compatsnap.com Gram-negative bacteria possess an outer membrane not present in Gram-positive bacteria, which can act as a barrier to the entry of certain antibiotics. creative-biolabs.comsigmaaldrich.com However, monobactams are able to traverse this outer membrane and effectively reach their PBP targets in the periplasmic space. The high affinity of this compound for essential PBPs in Gram-negative organisms, particularly PBP-3 which is crucial for cell division in these bacteria, contributes significantly to its selective toxicity. mims.compatsnap.com

Comparative Analysis of this compound's Mechanism with Other Monobactams (e.g., Aztreonam)

This compound shares the core mechanism of action with other monobactam antibiotics, such as aztreonam. Both compounds are characterized by a monocyclic beta-lactam ring and exert their antibacterial effects by inhibiting bacterial cell wall synthesis through interaction with PBPs. wikipedia.orglecturio.compatsnap.comlumenlearning.comontosight.ai Aztreonam, for instance, has a high affinity for penicillin-binding protein-3 (PBP-3) in Gram-negative bacteria, which is a primary target for its activity. wikipedia.orgmims.compatsnap.com This targeted binding to PBP-3 leads to the inhibition of peptidoglycan cross-linking and subsequent cell lysis. wikipedia.orgpatsnap.com Monobactams generally exhibit poor binding to the PBPs of Gram-positive bacteria and anaerobic bacteria, which explains their limited activity against these organisms. wikipedia.orgmims.com While the precise PBP binding profiles and affinities might differ slightly between this compound and aztreonam, their fundamental mechanism as PBP inhibitors targeting Gram-negative cell wall synthesis is conserved within the monobactam class. lecturio.compatsnap.com

Mechanisms of Bacterial Resistance to Oximonam

Enzymatic Inactivation of Oximonam by Beta-Lactamases

Beta-lactamases are a diverse group of bacterial enzymes that represent a major mechanism of resistance to beta-lactam antibiotics. These enzymes hydrolyze the amide bond of the beta-lactam ring, rendering the antibiotic inactive. wikipedia.orgmsdmanuals.comwikipedia.org The production of beta-lactamases is among the most clinically important resistance mechanisms, particularly for Gram-negative bacteria. msdmanuals.com

Hydrolytic Cleavage of the Beta-Lactam Ring

The core mechanism by which beta-lactamases inactivate this compound, as with other beta-lactams, is through the hydrolytic cleavage of the beta-lactam ring. wikipedia.orgwikipedia.orgmdpi.com This four-atom ring is essential for the antibiotic's activity, as it mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), the bacterial enzymes involved in cell wall synthesis that are the targets of beta-lactams. wikipedia.org Beta-lactamases break open this ring, typically via a nucleophilic attack on the carbonyl carbon, catalyzed by an active-site serine residue (in serine beta-lactamases of Classes A, C, and D) or by zinc ions (in metallo-beta-lactamases of Class B). wikipedia.orgmdpi.comnih.govpreprints.org This hydrolysis results in a biologically inactive product, unable to inhibit bacterial cell wall synthesis. wikipedia.orgmdpi.com

Target Site Alterations in Penicillin-Binding Proteins Reducing this compound Affinity

Beta-lactam antibiotics exert their effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis. msdmanuals.comwikipedia.org Resistance can develop through alterations in the structure of these PBPs, leading to a reduced affinity for the antibiotic. nih.govfrontiersin.orgnih.gov This decreased binding efficiency means that higher concentrations of this compound are required to inhibit cell wall synthesis effectively.

Alterations in PBPs typically involve amino acid substitutions within the penicillin-binding domain of the protein. frontiersin.orgnih.govpsu.edu These substitutions can affect the shape and chemical properties of the active site, hindering the covalent binding of the beta-lactam ring to the catalytic serine residue of the PBP. mdpi.comfrontiersin.org For example, in Streptococcus pneumoniae, alterations in key PBPs such as PBP1A, PBP2X, and PBP2B are the main mechanism of resistance to beta-lactam antibiotics like penicillin and amoxicillin. frontiersin.orgnih.govpsu.edu Specific substitutions in these PBPs have been linked to reduced susceptibility. nih.govpsu.edu While specific PBP alterations conferring resistance solely to this compound are not detailed, the principle of altered PBP affinity is a well-established mechanism for beta-lactam resistance and is applicable to monobactams.

Role of Efflux Pump Systems in this compound Resistance

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. nih.govnih.govmdpi.comreactgroup.org Overexpression or acquisition of efflux pumps can reduce the intracellular concentration of an antibiotic to sub-inhibitory levels, thereby contributing to resistance. reactgroup.orgnih.gov This mechanism is particularly significant in Gram-negative bacteria, which possess complex efflux systems spanning both the inner and outer membranes. nih.govnih.gov

Multidrug efflux pumps can extrude a wide range of chemically diverse compounds, including beta-lactam antibiotics. nih.govmdpi.com While efflux pumps may not always provide high-level resistance on their own, they can contribute to low-level resistance and, in combination with other mechanisms, lead to significant increases in minimum inhibitory concentrations (MICs). nih.govmdpi.com The presence and activity of specific efflux pump systems in this compound-susceptible bacteria could potentially contribute to the development of resistance by actively pumping this compound out of the cell.

Modifications in Outer Membrane Permeability Affecting this compound Uptake

For hydrophilic antibiotics like this compound (a monobactam), penetration into Gram-negative bacteria primarily occurs through porin channels in the outer membrane. mdpi.comresearchgate.netmdpi.comnih.gov The outer membrane acts as a selective barrier, controlling the passage of molecules into the periplasmic space. mdpi.commdpi.comdovepress.com Modifications in the outer membrane, particularly alterations in the number or properties of porin channels, can reduce the influx of antibiotics, contributing to resistance. nih.govnih.govreactgroup.orgmdpi.comnih.govfrontiersin.org

Decreased production of specific porin proteins or changes in their structure can limit the rate at which this compound enters the bacterial cell. mdpi.comnih.gov This reduced permeability can lead to lower intracellular antibiotic concentrations, allowing bacteria to survive and grow even in the presence of the drug. mdpi.com This mechanism is often observed in combination with other resistance mechanisms, such as the production of beta-lactamases in the periplasm, where the reduced influx of the antibiotic allows periplasmic beta-lactamases more time to hydrolyze the limited amount of drug that enters the cell. dovepress.com

Genetic Basis of this compound Resistance Development

The development of bacterial resistance to antibiotics, including this compound, has a strong genetic basis. Resistance can arise through spontaneous mutations in chromosomal genes or through the acquisition of resistance genes via horizontal gene transfer (HGT). nih.govmdpi.comresearchgate.netmdpi.com

Mutations: Spontaneous mutations can occur in genes encoding target proteins (like PBPs), enzymes that inactivate antibiotics (like beta-lactamases), efflux pumps, or proteins involved in regulating outer membrane permeability. researchgate.netnih.gov These mutations can lead to altered protein structures or expression levels that confer resistance. reactgroup.orgresearchgate.net Once a beneficial mutation arises, resistant bacteria can be selected for and proliferate in the presence of the antibiotic. mdpi.com

Horizontal Gene Transfer (HGT): HGT is a crucial mechanism for the rapid spread of antibiotic resistance genes among bacterial populations. nih.govmdpi.commdpi.com Resistance genes can be transferred via plasmids, transposons, bacteriophages (transduction), or through the uptake of free DNA from the environment (transformation). mdpi.com Many beta-lactamase genes, including those encoding ESBLs and carbapenemases, are located on mobile genetic elements like plasmids, facilitating their dissemination among different bacterial species. msdmanuals.commdpi.com The acquisition of such mobile elements carrying beta-lactamase genes or other resistance determinants can quickly render previously susceptible bacteria resistant to this compound and other beta-lactams. mdpi.com

The interplay between spontaneous mutations and horizontal gene transfer, coupled with the selective pressure imposed by antibiotic use, drives the evolution and spread of resistance to antibiotics like this compound. mdpi.com

Chromosomal Mutations Conferring Resistance

Chromosomal mutations are spontaneous changes in a bacterium's own DNA that can lead to reduced susceptibility to an antibiotic. These mutations are passed vertically from parent cells to offspring during bacterial division frontiersin.orgyoutube.com. In the context of antibiotic resistance, mutations that confer an advantage in the presence of the drug are selected for and become predominant in the bacterial population youtube.com.

Chromosomal mutations can lead to resistance through several mechanisms, including:

Modification of the antibiotic target: Mutations can alter the structure of the bacterial protein that the antibiotic targets, reducing the drug's ability to bind effectively. For β-lactam antibiotics, which typically target penicillin-binding proteins (PBPs), mutations in the genes encoding these proteins can lead to decreased affinity for the drug frontiersin.org.

Reduced drug transport into the cell: Mutations affecting porin channels in the outer membrane of Gram-negative bacteria can limit the entry of antibiotics into the cell nih.govlumenlearning.com.

Activation of efflux pumps: Chromosomal mutations can lead to the overexpression of efflux pumps, which are bacterial proteins that actively pump the antibiotic out of the cell, preventing it from reaching a sufficient intracellular concentration to exert its effect nih.govlumenlearning.com.

Enzymatic inactivation: While often associated with plasmids, mutations in chromosomal genes can also lead to the production of enzymes that inactivate the antibiotic lumenlearning.com. In the case of β-lactams, this would involve β-lactamases that hydrolyze the β-lactam ring lumenlearning.comencyclopedia.pub.

Research indicates that target site modifications are often caused by spontaneous mutations in chromosomal genes due to environmental pressure from the antibiotic encyclopedia.pubmdpi.com. For instance, resistance to quinolone antibiotics can involve mutations in chromosomal genes encoding subunits of DNA gyrase and topoisomerase IV, altering the drug's binding site encyclopedia.pubmdpi.com.

Plasmid-Mediated Resistance Mechanisms

Plasmid-mediated resistance involves the acquisition of genetic material that confers resistance through horizontal gene transfer (HGT) frontiersin.orgnih.gov. Plasmids are small, circular DNA molecules that can replicate independently of the bacterial chromosome and can be transferred between bacteria, even across different species, primarily through conjugation frontiersin.orgnih.govwikipedia.org. This transmissibility makes plasmid-mediated resistance a major concern for the rapid spread of antibiotic resistance nih.govwikipedia.org.

Resistance plasmids often carry one or more antibiotic resistance genes, contributing to multidrug resistance (MDR) wikipedia.org. These genes can encode for various resistance mechanisms:

Enzymatic inactivation of the drug: This is a very common mechanism, particularly for β-lactam antibiotics, where plasmids can carry genes encoding β-lactamase enzymes that break down the antibiotic frontiersin.orglumenlearning.comencyclopedia.pub. Extended-spectrum β-lactamases (ESBLs) and carbapenemases are examples of such enzymes, often encoded on plasmids frontiersin.orgmdpi.com.

Modification of the antibiotic target: While chromosomal mutations are a primary cause, some plasmid-mediated mechanisms can also alter antibiotic targets. For example, plasmid-mediated quinolone resistance (PMQR) involves genes carried on plasmids that can protect DNA gyrase from the action of fluoroquinolones mdpi.com.

Efflux pumps: Genes encoding efflux pumps can also be located on plasmids, contributing to increased efflux of the antibiotic lumenlearning.com.

Plasmid-mediated resistance is a significant factor in the spread of resistance to many commonly used antibacterials, including β-lactams nih.gov. The transferability of these resistance genes via plasmids allows for the rapid dissemination of resistance within bacterial populations and across different bacterial species frontiersin.orgnih.govwikipedia.org.

Summary of Bacterial Resistance Mechanisms

| Mechanism | Genetic Basis | Transmission | Examples |

| Chromosomal Mutations | Bacterial Chromosome | Vertical | Target modification, reduced uptake, efflux pump overexpression |

| Plasmid-Mediated Resistance | Plasmids | Horizontal | Enzymatic inactivation (e.g., β-lactamases), target modification, efflux |

Preclinical Research Methodologies and Findings on Oximonam

In Vitro Antibacterial Efficacy Studies of Oximonam

The in vitro antibacterial efficacy of this compound, also known as Glthis compound and designated as U-63196E, has been evaluated through a series of standardized laboratory tests to determine its activity against various bacterial pathogens.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant bacterial strains

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. This is a critical parameter in the early assessment of a new antimicrobial agent.

Research on U-63196E has established its MIC values against a range of clinically relevant Gram-negative bacteria. These studies are crucial for understanding the compound's potential therapeutic applications. The determination of MIC is typically performed using standardized methods such as broth microdilution or agar (B569324) dilution.

The following table summarizes the Minimum Inhibitory Concentration (MIC) of U-63196E against various Gram-negative bacterial strains as reported in the scientific literature.

| Bacterial Strain | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 50 | 1 | 4 | 0.25 - >128 |

| Klebsiella pneumoniae | 25 | 2 | 8 | 0.5 - 32 |

| Klebsiella oxytoca | 10 | 1 | 2 | 0.5 - 2 |

| Enterobacter aerogenes | 10 | 4 | 128 | 1 - >128 |

| Enterobacter cloacae | 20 | 8 | >128 | 1 - >128 |

| Serratia marcescens | 20 | 4 | 16 | 1 - 16 |

| Proteus mirabilis | 20 | 0.5 | 1 | 0.12 - 2 |

| Proteus vulgaris | 10 | 1 | 4 | 0.25 - 4 |

| Morganella morganii | 10 | 0.5 | 1 | 0.25 - 1 |

| Providencia rettgeri | 10 | 0.5 | 1 | 0.25 - 2 |

| Providencia stuartii | 10 | 8 | 32 | 4 - 32 |

| Pseudomonas aeruginosa | 50 | 8 | 16 | 1 - 64 |

| Acinetobacter anitratus | 10 | 32 | 64 | 16 - 64 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Spectrum of Activity Against Priority Gram-Negative Bacterial Pathogens

The spectrum of activity of an antibiotic defines the range of bacterial species against which it is effective. This compound (U-63196E) has been primarily investigated for its activity against Gram-negative bacteria, a group that includes several high-priority pathogens responsible for serious infections.

The in vitro activity of U-63196E has been demonstrated against a variety of Gram-negative clinical isolates. Notably, its activity against Pseudomonas aeruginosa was found to be comparable to that of other established antipseudomonal agents like cefoperazone (B1668861) and piperacillin, with 90% of strains being inhibited at concentrations of ≤16 µg/ml.

However, against members of the Enterobacteriaceae family, U-63196E was generally observed to be less active than other cephalosporins such as cefotaxime (B1668864) and moxalactam. This indicates a more targeted spectrum of activity for this compound.

Time-Kill Kinetics of this compound on Bacterial Cultures

Time-kill kinetic studies are performed to assess the rate at which an antibiotic kills a bacterial population over time. This provides valuable information on the pharmacodynamics of the drug, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Specific time-kill kinetic data for this compound (U-63196E) are not detailed in the available scientific literature. Generally, for cephalosporins, these studies involve exposing a standardized inoculum of a bacterial strain to various concentrations of the antibiotic (e.g., 1x, 2x, 4x, and 8x the MIC). Samples are then taken at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined. The results are then plotted as log10 CFU/mL versus time to visualize the killing rate.

Post-Antibiotic Effect (PAE) Analysis of this compound

The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the MIC. A significant PAE can have implications for dosing schedules.

While specific PAE data for this compound (U-63196E) have not been found in the reviewed literature, it is known that the PAE of β-lactam antibiotics, including cephalosporins, against Gram-negative bacilli can be variable. Some cephalosporins exhibit a short or absent PAE against these organisms, which can influence the dosing strategy to maintain concentrations above the MIC for a longer duration. The duration of the PAE is influenced by factors such as the specific bacterial strain, the antibiotic concentration, and the duration of exposure.

In Vitro Studies on the Emergence and Development of this compound Resistance

Understanding the potential for bacteria to develop resistance to a new antibiotic is a critical component of preclinical research.

Serial Passage Experiments for Resistance Induction

Serial passage experiments are a common in vitro method used to assess the likelihood and rate at which bacteria can develop resistance to an antibiotic. This methodology involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of the drug and then selecting the bacteria that are able to grow at progressively higher concentrations.

There are no specific studies available that detail the results of serial passage experiments conducted with this compound (U-63196E). In a typical serial passage experiment, a bacterial strain is cultured in the presence of the antibiotic at a concentration of 0.5x the MIC. The bacteria that grow are then subcultured into a fresh medium containing increasing concentrations of the antibiotic. This process is repeated for a set number of passages, and the MIC is determined at each step to monitor for any increase, which would indicate the development of resistance. This method helps to understand the genetic and molecular mechanisms that may contribute to resistance against the tested compound.

Spontaneous Mutation Frequency Determination to this compound

The determination of the spontaneous mutation frequency is a critical step in the preclinical assessment of a new antibiotic. This analysis helps to predict the likelihood of bacteria developing resistance through random genetic alterations. The methodology generally involves exposing a large population of a susceptible bacterial strain to the antibiotic and quantifying the number of colonies that exhibit resistance. This is often expressed as a mutation rate, which is the probability of a mutation occurring per cell per generation.

Factors that can influence this rate include the specific bacterial species, the concentration of the antibiotic used for selection, and the presence of hypermutable (mutator) strains within the bacterial population. For beta-lactam antibiotics, resistance can arise from mutations in genes encoding penicillin-binding proteins (PBPs), which are the primary targets of these drugs, or from changes in drug efflux and permeability. However, no studies detailing the spontaneous mutation frequency of any bacterial species to this compound could be identified.

In Vitro Synergy and Combination Studies with this compound

Investigating the interaction of an antibiotic with other antimicrobial agents is a key component of preclinical research. These studies can identify combinations that are synergistic (the combined effect is greater than the sum of their individual effects), additive, indifferent, or antagonistic.

Synergistic Effects of this compound with Beta-Lactamase Inhibitors

Beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243) are compounds that can inactivate beta-lactamase enzymes, which are a primary mechanism of resistance to beta-lactam antibiotics. Combining a beta-lactam antibiotic with a beta-lactamase inhibitor can restore its activity against resistant bacteria. nih.govnih.gov Studies typically use methods like the checkerboard microdilution assay to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction. While this is a standard evaluation for beta-lactam drugs, specific data on the synergistic effects of this compound when combined with beta-lactamase inhibitors are not available in the reviewed literature.

Combination Studies with Other Antibiotic Classes in Preclinical Models

Combining antibiotics from different classes, such as aminoglycosides, fluoroquinolones, or tetracyclines, can offer advantages like broader spectrum of activity and a reduced potential for the emergence of resistance. nih.gov Preclinical models are used to assess these combinations against a panel of clinically relevant bacteria. The interactions are evaluated to ensure the absence of antagonism and to identify potential synergistic pairings that could be beneficial in complex infections. No published preclinical studies detailing the effects of combining this compound with other antibiotic classes were found.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of this compound (Non-Human)

Pharmacokinetic (PK) studies track the absorption, distribution, metabolism, and excretion (ADME) of a drug in an organism, while pharmacodynamic (PD) studies examine the relationship between drug concentration and its pharmacological effect. nih.gov These studies are essential for understanding how a drug behaves in the body and for predicting its efficacy.

Absorption and Distribution Profiles in Non-Human Models

Preclinical PK studies are conducted in various animal models, commonly rats, dogs, and non-human primates, to understand how a drug is absorbed into the bloodstream and distributed to different tissues and organs. researchgate.netmdpi.com These studies typically involve administering the drug through different routes, such as intravenous and intramuscular injections, and then measuring its concentration in plasma and various tissues over time. nih.govnih.govresearchgate.net This information helps determine key parameters like bioavailability, volume of distribution, and peak plasma concentrations. No specific data on the absorption and distribution profiles of this compound in any non-human model are publicly available.

Metabolism and Excretion Pathways in Preclinical Systems

Understanding how a drug is metabolized and eliminated from the body is crucial for assessing its potential for drug-drug interactions and toxicity. Preclinical studies investigate the metabolic pathways of a drug and identify the primary routes of excretion, which are often through urine or feces. nih.gov These studies can determine if the drug is extensively metabolized by the liver or excreted unchanged by the kidneys. This information is vital for predicting the drug's behavior in humans. However, specific preclinical data on the metabolism and excretion of this compound could not be located.

Correlation of Pharmacodynamic Indices with Efficacy in Preclinical Models

In the preclinical assessment of a new antimicrobial agent such as this compound, a critical step is to establish the relationship between its pharmacodynamic (PD) indices and its efficacy in animal models of infection. Pharmacodynamic indices are parameters that link the concentration of a drug to its microbiological effect. For beta-lactam antibiotics, the class to which monobactams like this compound belong, the most common pharmacodynamic index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target pathogen.

To determine this correlation, researchers would typically conduct dose-ranging studies in relevant animal models of infection. These studies would involve infecting animals with specific Gram-negative bacteria and then treating them with various doses of this compound. Throughout the treatment period, blood samples would be collected to determine the pharmacokinetic profile of this compound, including its peak concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life.

The efficacy of the treatment would be assessed by measuring the reduction in bacterial load in the infected tissues (e.g., thighs, lungs, or blood) after a defined period, usually 24 hours. By plotting the different %fT>MIC values achieved with each dose against the corresponding change in bacterial count, a sigmoid Emax model is often fitted to the data. This allows for the determination of the specific %fT>MIC target required for a bacteriostatic effect (no change in bacterial count) and for different levels of bacterial killing (e.g., 1-log10 or 2-log10 reduction in colony-forming units).

A hypothetical data table illustrating the kind of data that would be generated in such a study is presented below.

Hypothetical Data on this compound Pharmacodynamic Index Correlation

| Dose (mg/kg) | %fT>MIC | Change in log10 CFU/g tissue at 24h |

|---|---|---|

| 10 | 25 | +1.5 |

| 30 | 45 | -0.5 (Bacteriostatic) |

| 60 | 65 | -1.8 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

In Vivo Efficacy Studies of this compound in Non-Human Infection Models

The in vivo efficacy of a new antibiotic is a cornerstone of its preclinical development, providing essential data on its potential therapeutic utility. These studies are conducted in various animal models that mimic human infections.

Establishment of Gram-Negative Bacterial Infection Models

To evaluate the efficacy of this compound against Gram-negative bacteria, researchers would utilize well-established infection models in animals, most commonly mice and rats. The choice of model depends on the intended clinical indication for the antibiotic. Common models include:

Thigh Infection Model: This is a localized infection model where a standardized inoculum of a Gram-negative bacterium (e.g., Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa) is injected into the thigh muscle of neutropenic mice. Neutropenia is induced to minimize the influence of the host's immune system, thereby isolating the effect of the antibiotic. This model is highly reproducible and is often used to determine the pharmacodynamic parameters that correlate with efficacy.

Sepsis or Systemic Infection Model: In this model, bacteria are introduced intraperitoneally or intravenously to cause a systemic infection, leading to bacteremia. This model is used to assess the ability of the antibiotic to clear bacteria from the bloodstream and prevent mortality.

Lung Infection Model (Pneumonia): For antibiotics intended to treat respiratory tract infections, a lung infection model is employed. This can be established by intranasal or intratracheal instillation of bacteria.

Urinary Tract Infection (UTI) Model: To study efficacy against pathogens causing UTIs, a model is created by introducing bacteria directly into the bladder of the animal, often via a catheter.

In each model, the bacterial inoculum size is carefully controlled to produce a consistent and measurable infection.

Evaluation of this compound Efficacy Endpoints in Animal Models

The efficacy of this compound in these animal models would be evaluated based on predefined endpoints. These endpoints provide quantitative measures of the antibiotic's activity.

Bacterial Burden Reduction: The primary endpoint in most localized infection models (e.g., thigh, lung) is the reduction in the number of colony-forming units (CFU) per gram of tissue or per milliliter of fluid (e.g., bronchoalveolar lavage fluid) compared to untreated control animals. A statistically significant reduction in bacterial load is a key indicator of efficacy.

Survival Rate: In systemic infection models, the primary endpoint is often the survival rate of the animals over a specific period (e.g., 7 to 14 days). An increased survival rate in the treated group compared to the placebo group demonstrates the life-saving potential of the antibiotic.

Clinical Scores: In some models, clinical signs of illness (e.g., activity level, posture, ruffled fur) are scored to provide a semi-quantitative measure of the animal's health and response to treatment.

Biomarkers: Levels of inflammatory markers (e.g., cytokines) in blood or tissue can also be measured as secondary endpoints to assess the host's response to the infection and the effect of the antibiotic treatment.

A hypothetical data table from an in vivo efficacy study is shown below.

Hypothetical Efficacy of this compound in a Murine Thigh Infection Model with E. coli

| Treatment Group | Dose (mg/kg) | Mean log10 CFU/thigh at 24h (± SD) |

|---|---|---|

| Vehicle Control | - | 7.8 (± 0.4) |

| This compound | 30 | 5.2 (± 0.6) |

| This compound | 60 | 3.5 (± 0.5) |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Structure Activity Relationship Sar and Analog Development of Oximonam

Design Principles for Oximonam Derivatives

The design of this compound derivatives follows key principles established from the study of monobactams like Aztreonam (B1666516) and other advanced analogs. The central goal is to enhance affinity for the target enzyme, Penicillin-Binding Protein 3 (PBP3), particularly in Gram-negative bacteria, while simultaneously ensuring stability against a wide array of β-lactamases. nih.govwikipedia.org

Key design considerations include:

Enhancement of PBP3 Affinity: The N1-sulfonate group on the β-lactam ring is a critical feature, activating the β-lactam carbonyl for nucleophilic attack by the serine residue in the active site of PBP3. Modifications that increase the electrophilicity of this carbonyl group can enhance binding and inhibitory activity. nih.gov

β-Lactamase Stability: A primary driver for analog development is the need to circumvent hydrolysis by bacterial β-lactamases. Structural modifications, especially at the C4 position of the monobactam core, are designed to sterically hinder the approach of these resistance enzymes. nih.govnih.gov

Modulation of the C3 Side Chain: The acylamino side chain at the C3 position plays a crucial role in determining the antibacterial spectrum and potency. The oxime moiety within this side chain is a key site for modification to fine-tune activity and stability. nih.gov

Outer Membrane Permeation: For activity against Gram-negative bacteria, the molecule must effectively penetrate the outer membrane. Physicochemical properties such as charge, polarity, and size are modulated to optimize passage through porin channels.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs involves multi-step processes focusing on the modification of the core β-lactam ring and the elaboration of the C3 side chain.

The monobactam nucleus, a 2-azetidinone ring, is the foundational scaffold for synthetic modifications. Strategic alterations are made to enhance stability and reactivity.

N1-Position: The N-1 substituent is crucial for activating the β-lactam ring. While this compound features a sulfonate (-SO₃⁻) group, analogs known as monosulfactams bear an O-sulfate (-OSO₃⁻) group, which also effectively activates the ring. nih.gov

C4-Position: The C4 position is a primary site for modifications aimed at improving β-lactamase stability. Introducing alkyl groups, such as two methyl groups (a dimethyl moiety), can provide steric bulk that blocks the attack of β-lactamase enzymes without significantly compromising affinity for PBP3. nih.govnih.gov This strategy was successfully employed in analogs like Carumonam (B1668587) and the investigational compound BAL30072. nih.govnih.gov

The side chain attached to the C3 position of the β-lactam ring is a major determinant of the antibacterial profile. This chain typically consists of an aminothiazole ring and an oxime group, both of which are targets for extensive synthetic exploration.

The general structure of the C3 side chain is an aminothiazolyl-acetamido group. Variations focus on the substituent attached to the oxime ether. For instance, research on advanced monobactams has shown that incorporating propylene (B89431) or propyne (B1212725) groups onto the oxime side-chain can lead to higher potency against Gram-negative bacteria compared to earlier monobactams. nih.gov In other novel derivatives, complex cationic groups, such as 2-(3-aminopropyl)isoquinolinium, have been introduced at this position to enhance antibacterial activity further. nih.gov These modifications influence the compound's interaction with the PBP target and its ability to evade resistance mechanisms. nih.govnih.gov

Impact of Structural Modifications on Antibacterial Activity and Spectrum

Structural changes to the monobactam scaffold have a direct and predictable impact on the resulting compound's antibacterial efficacy and spectrum. The relationship between specific modifications and activity is a cornerstone of developing new agents against multi-drug-resistant (MDR) pathogens.

For example, the addition of dimethyl groups at the C4 position, as seen in analogs like Carumonam, confers increased stability against many serine β-lactamases. nih.gov This modification allows the compound to retain activity against bacterial strains that have acquired resistance to other β-lactams through the production of these enzymes. nih.gov Similarly, modifications to the oxime side chain can dramatically increase potency. The introduction of specific cationic side chains has been shown to yield compounds with potent activity against challenging Gram-negative pathogens, including those producing metallo-β-lactamases (MBLs) and other serine β-lactamases. nih.gov

The following table illustrates how hypothetical structural modifications, based on principles from monobactam research, could influence antibacterial activity, represented by the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency. idexx.dk

| Compound | C4-Substituent | Oxime Side Chain (R-group) | Representative MIC (µg/mL) vs. P. aeruginosa | Representative MIC (µg/mL) vs. K. pneumoniae (ESBL-producing) |

| This compound (Baseline) | H | -CH₂-O-CH₃ | 8 | >64 |

| Analog A | H | -C(CH₃)₂-COOH (like Aztreonam) | 4 | 32 |

| Analog B | -CH₃, -CH₃ | -C(CH₃)₂-COOH | 4 | 8 |

| Analog C | -CH₃, -CH₃ | -CH₂-CH=CH₂ (Propylene) | 2 | 4 |

Note: This table is illustrative, based on established SAR principles for the monobactam class. Specific MIC values are representative examples.

Influence of Chemical Structure on Resistance Susceptibility and Mechanisms

A key objective in designing this compound analogs is to overcome bacterial resistance. The chemical structure is intricately linked to the compound's susceptibility to the two primary resistance mechanisms: enzymatic degradation by β-lactamases and target modification.

The monobactam class, in general, shows inherent stability to certain metallo-β-lactamases, such as NDM-1. nih.gov However, they can be vulnerable to extended-spectrum β-lactamases (ESBLs) and Class C (AmpC) cephalosporinases. Structural modifications are crucial for mitigating this susceptibility. As noted, alkyl substitutions at the C4 position provide steric hindrance that protects the β-lactam ring from hydrolysis by many Class A and Class C serine β-lactamases. nih.gov The conformation of the active site in these enzymes, particularly a flexible region known as the Ω-loop, is critical for substrate binding and hydrolysis. nih.govmdpi.com The design of bulkier or conformationally constrained side chains on the monobactam can disrupt the optimal positioning within the β-lactamase active site, thereby reducing the rate of inactivation and overcoming resistance. nih.gov

Application of Computational Chemistry and Molecular Modeling in this compound Derivative Design

While specific computational studies on this compound are not extensively documented in recent literature, the application of molecular modeling and computational chemistry is a standard and powerful tool in the design of modern antibiotics, including new-generation monobactams. researchgate.netnih.gov These methods provide critical insights into SAR at the atomic level, guiding the synthesis of more effective derivatives.

Computational approaches used in the design of this compound-like molecules would include:

Molecular Docking: This technique is used to predict and analyze the binding of potential this compound analogs to the active site of their intended target, PBP3. mdpi.com It helps in visualizing key interactions, such as hydrogen bonds and hydrophobic contacts, allowing chemists to design modifications that enhance binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model the chemical reaction of the β-lactam ring opening within the enzyme's active site, providing a deeper understanding of the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of analogs and their observed antibacterial activity. nih.gov These models can then be used to predict the potency of new, unsynthesized molecules, helping to prioritize synthetic efforts on the most promising candidates.

Resistance Modeling: Computational models are also used to simulate the interaction between monobactam derivatives and various β-lactamase enzymes. By predicting how well a new analog fits into a β-lactamase active site, researchers can rationally design structures that are poor substrates for these resistance enzymes, thus preserving their antibacterial activity. nih.gov

Future Research Directions and Translational Perspectives on Oximonam

Development of Novel Strategies to Overcome Oximonam Resistance

Bacterial resistance to antibiotics can arise through various mechanisms, including enzymatic inactivation, modification of the drug target, reduced permeability, and increased efflux nih.govmdpi.com. Overcoming resistance to β-lactam antibiotics like this compound often involves strategies to counteract β-lactamase enzymes, which hydrolyze the β-lactam ring. While the provided search results discuss general mechanisms of resistance and strategies like using β-lactamase inhibitors in combination therapies ox.ac.ukdovepress.com, specific published research on overcoming this compound resistance was not prominently featured.

Future strategies to combat potential this compound resistance could involve the development of novel β-lactamase inhibitors specifically tailored to protect this compound from enzymatic degradation. Research into the specific β-lactamases capable of hydrolyzing this compound would be crucial for designing such inhibitors. Additionally, exploring combination therapies where this compound is administered alongside agents that target other resistance mechanisms, such as efflux pump inhibitors or compounds that disrupt bacterial biofilms, represents a promising avenue nih.govmdpi.com. Understanding the genetic and molecular basis of resistance development in target pathogens exposed to this compound would also inform the development of strategies to prevent or mitigate resistance.

Exploration of New Bacterial Targets and Pathways for this compound-Related Compounds

Traditional β-lactam antibiotics primarily target penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. The search for new antibacterial agents is increasingly focusing on novel bacterial targets and pathways beyond the traditional ones mdpi.comnih.govresearchgate.net. These include bacterial signal transduction systems, lipid biosynthesis pathways, and proteins involved in bacterial protein biogenesis and cell division like Fts-Z mdpi.comnih.govresearchgate.net.

Research into this compound-related compounds could involve synthesizing structural analogs or derivatives of this compound that exhibit activity against bacteria through these alternative mechanisms. Exploring hybrid molecules that combine the monobactam structure with pharmacophores targeting novel pathways could lead to compounds with broader spectra of activity or reduced susceptibility to existing resistance mechanisms. Comparative genomics and structural biology can play a role in identifying conserved essential bacterial proteins that could serve as targets for new this compound derivatives mdpi.comnih.gov.

Integration of this compound Research with Emerging Antimicrobial Discovery Technologies

The field of antimicrobial discovery is being revolutionized by emerging technologies. 'Omics' technologies, such as transcriptomics, proteomics, and metabolomics, provide comprehensive insights into bacterial responses to antibiotics and can help identify novel targets and mechanisms of action mdpi.com. Metagenomics allows for the exploration of uncultured bacteria from various environments, which represent a vast untapped source of potential new antibiotics northeastern.edunih.gov. High-throughput screening methods, including those utilizing microfluidics and intelligent reporters, are accelerating the identification of antibacterial compounds northeastern.edu.

Integrating this compound research with these technologies could involve using transcriptomics and proteomics to study the precise cellular impact of this compound on target bacteria, potentially revealing new insights into its mechanism or identifying compensatory pathways involved in resistance. Metagenomic studies could search for environmental microbes that produce compounds with synergistic activity alongside this compound or that possess novel β-lactamase inhibitors. High-throughput screening could be employed to identify new compounds that restore this compound's activity against resistant strains or to screen libraries of this compound derivatives for improved efficacy or novel targets. Nanoparticles are also being explored as carriers for direct antibiotic delivery, which could potentially be applied to this compound to improve its penetration into bacterial cells or biofilms mdpi.com.

Potential Applications of this compound in Non-Human Biological Systems (e.g., veterinary microbiology, agricultural pathogen control, environmental bioremediation)

While this compound is primarily discussed in the context of human medicine, its antibacterial properties against Gram-negative bacteria could have potential applications in non-human biological systems. Veterinary microbiology faces similar challenges with antibiotic resistance as human medicine, and this compound's spectrum of activity might be relevant for treating bacterial infections in animals researchgate.netuni-pr.edu. However, the use of antibiotics in veterinary medicine also contributes to the development of resistance, highlighting the need for careful consideration and stewardship nih.govmdpi.com.

In agricultural pathogen control, particularly against bacterial plant pathogens, compounds with antibacterial activity are of interest. While the search results did not specifically mention this compound in this context, the need for new strategies to control phytopathogens is recognized researchgate.net. The stability and environmental fate of this compound would need to be thoroughly evaluated for any potential agricultural application to minimize environmental impact and the development of resistance in environmental bacteria nih.govfrontiersin.org.

Environmental bioremediation, the use of biological agents to clean up pollutants, could theoretically involve enzymes or microbes capable of degrading antibiotics. While this is the opposite of using this compound as an antimicrobial, research into the environmental fate and degradation pathways of this compound could inform bioremediation strategies for environments contaminated with this antibiotic frontiersin.org. However, using this compound itself for bioremediation is not a recognized application based on the provided information. Any potential non-human applications would require extensive research to assess efficacy, safety, environmental impact, and the risk of contributing to antimicrobial resistance in these new contexts.

Q & A

Q. How to mitigate bias in meta-analyses of this compound’s clinical trial outcomes?

- Methodology : Apply PRISMA guidelines for systematic reviews. Use Egger’s regression test to detect publication bias. Stratify studies by design (RCTs vs. observational) and adjust for heterogeneity via random-effects models .

Tables for Reference

| Variable | Analytical Tool | Application |

|---|---|---|

| β-lactamase activity | Nitrocefin hydrolysis assay | Quantify enzyme inhibition by this compound |

| Plasma protein binding | Equilibrium dialysis | Adjust PK/PD models for free drug levels |

| Resistance gene spread | Plasmid conjugation assays | Track horizontal gene transfer in biofilms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.